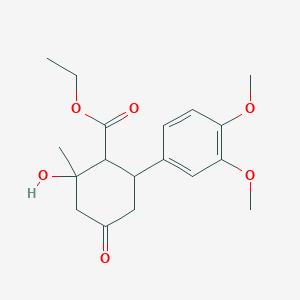
Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization under acidic conditions to form the cyclohexanone derivative. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the methoxy groups can participate in hydrogen bonding, while the carbonyl groups can act as electrophilic sites for nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate: This compound shares a similar methoxy-substituted aromatic ring but differs in its spirocyclic structure.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another compound with a methoxy-substituted aromatic ring, but with an indole core structure.
Uniqueness
Ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexanecarboxylate is unique due to its combination of functional groups and the cyclohexane ring, which provides a distinct set of chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
5415-57-6 |
|---|---|
Molekularformel |
C18H24O6 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
ethyl 6-(3,4-dimethoxyphenyl)-2-hydroxy-2-methyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24O6/c1-5-24-17(20)16-13(9-12(19)10-18(16,2)21)11-6-7-14(22-3)15(8-11)23-4/h6-8,13,16,21H,5,9-10H2,1-4H3 |
InChI-Schlüssel |
MBDQYCYEBOCOMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(CC(=O)CC1(C)O)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)



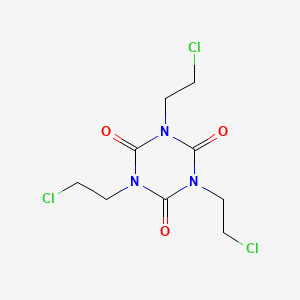
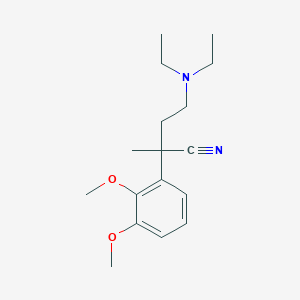

![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
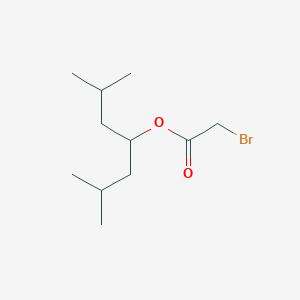
![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
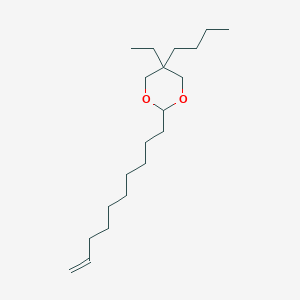
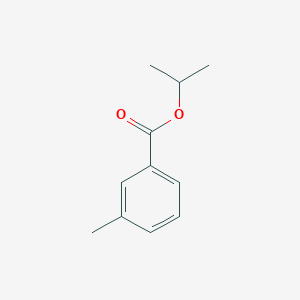
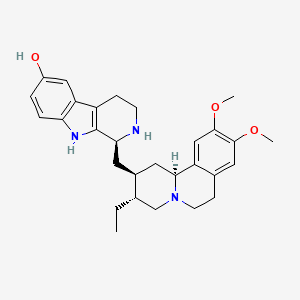
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)
